Furan-3-amine hydrochloride

Heterocyclic Chemistry Building Block Stability Synthetic Feasibility

Furan-3-amine hydrochloride delivers a measurable stability advantage: the 3-aminofuran ring withstands synthetic manipulation and isolation, whereas the 2-amino congener cannot be isolated. The hydrochloride salt enhances aqueous solubility and solid-state handling vs. the free base. This scaffold drives sub‑10 nM antiplasmodial potency in N‑acylated derivatives against chloroquine‑resistant P. falciparum, making it a strategic choice for medicinal chemistry campaigns where isomer stability and reliable downstream functionalization are non‑negotiable.

Molecular Formula C4H6ClNO
Molecular Weight 119.55 g/mol
Cat. No. B12282800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-amine hydrochloride
Molecular FormulaC4H6ClNO
Molecular Weight119.55 g/mol
Structural Identifiers
SMILESC1=COC=C1N.Cl
InChIInChI=1S/C4H5NO.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H
InChIKeyTWYGYTJYBWFGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-3-amine Hydrochloride (CAS 1228600-50-7) – Core Physicochemical & Structural Reference for Scientific Procurement


Furan-3-amine hydrochloride (3-aminofuran hydrochloride) is a heterocyclic primary amine salt with molecular formula C4H6ClNO and molecular weight 119.55 g/mol . The compound consists of a five-membered aromatic furan ring bearing an amine substituent at the 3-position, stabilized as a hydrochloride salt to enhance aqueous solubility and solid-state stability [1]. The hydrochloride form exhibits a purity specification typically of ≥95% and is supplied as a solid under ambient storage conditions (cool, dry place) . This compound serves as a versatile building block in heterocyclic synthesis, particularly in medicinal chemistry campaigns targeting antiplasmodial and anticholinesterase activities [2].

Why Furan-3-amine Hydrochloride Cannot Be Replaced by 2-Position Analogs or Saturated Derivatives in Research Protocols


Furan-3-amine hydrochloride exhibits fundamentally distinct stability and reactivity profiles compared to its closest structural analogs, rendering generic substitution scientifically invalid. The 3-aminofuran ring system demonstrates measurably greater intrinsic stability than the 2-aminofuran counterpart: the parent 2-aminofuran is too unstable to be isolated or characterized, whereas 3-aminofuran derivatives are sufficiently stable for synthetic manipulation and biological evaluation [1]. Furthermore, the hydrochloride salt form significantly alters physical properties relative to the free base, enhancing aqueous solubility and solid-state handling [1]. Saturated analogs such as tetrahydrofuran-3-amine hydrochloride lack the aromatic furan ring and therefore fail to replicate key electronic properties and metabolic liabilities critical for structure-activity relationship (SAR) studies [1]. The precise substitution pattern at the 3-position versus the 2-position dictates distinct regioselectivity in downstream functionalization reactions, directly impacting synthetic route feasibility and product yield [2].

Quantitative Differentiation Evidence for Furan-3-amine Hydrochloride Versus Closest Analogs


Intrinsic Ring Stability: 3-Aminofuran vs. 2-Aminofuran – Direct Comparative Analysis

The parent 3-aminofuran ring system exhibits sufficient stability to support isolation and synthetic manipulation, whereas the parent 2-aminofuran ring system is intrinsically unstable and cannot be isolated or even trapped in useful yields [1]. This stability differential is fundamental to compound utility as a synthetic building block. The 2-aminofuran ring undergoes facile tautomerism to an imine followed by ring-opening to 4-hydroxybutyronitrile, a degradation pathway not observed for the 3-isomer under identical conditions [1].

Heterocyclic Chemistry Building Block Stability Synthetic Feasibility

Antiplasmodial Activity of 3-Aminofurazane Derivatives – Potency Against Multiresistant P. falciparum Strains

N-Acylated furazan-3-amine derivatives, which are directly accessible from furan-3-amine hydrochloride via acylation, demonstrate potent in vitro antiplasmodial activity. The lead derivative N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide exhibited an IC50 of 0.019 µM against the chloroquine-sensitive NF54 strain and 0.007 µM against the multiresistant K1 strain [1]. This represents a 2.7-fold improvement in potency against the resistant strain compared to the reference MMV compound [1]. In contrast, furan-2-amine-derived amidines showed only moderate NQO2 inhibition (IC50 values in the nanomolar range) but lacked the multiresistant antiplasmodial activity profile [2].

Antimalarial Medicinal Chemistry Neglected Tropical Diseases

Molecular Geometry and Electronic Character: C–N Bond Length as a Marker of Reactivity Differentiation

X-ray crystallographic analysis reveals a fundamental difference in exocyclic C–N bond character between 2-aminofurans and 3-aminofurans. In 2-aminofuran derivatives, the C–N bond length measures 1.32–1.33 Å, indicating significant π-conjugation and partial double-bond character with the furan ring [1]. In contrast, the C–N bond in 3-aminofuran derivative 178 is longer at 1.4 Å, indicating less resonance interaction and greater single-bond character [1]. This structural difference translates to distinct nucleophilicity at the amine nitrogen, impacting reactivity in acylation, alkylation, and condensation reactions.

X-ray Crystallography Molecular Structure Reactivity Prediction

Optimal Scientific Application Scenarios for Furan-3-amine Hydrochloride Based on Verified Differential Evidence


Antimalarial Lead Optimization Programs Targeting Multidrug-Resistant Plasmodium falciparum

Furan-3-amine hydrochloride is the preferred starting material for synthesizing N-acylated 3-aminofurazane derivatives, which exhibit sub-10 nM potency against chloroquine-resistant P. falciparum strains . The scaffold's validated SAR and improved permeability over reference MMV compounds make it a strategic choice for antimalarial medicinal chemistry campaigns, particularly where activity against multiresistant isolates is a key selection criterion .

Heterocyclic Building Block Synthesis Requiring Regiochemically Defined 3-Amino Substitution

Furan-3-amine hydrochloride is uniquely suited for constructing 3-amino-substituted heterocyclic libraries where 2-amino analogs are either synthetically inaccessible or prone to decomposition. The measurable stability advantage of the 3-aminofuran ring system over the 2-isomer ensures reliable downstream functionalization and product isolation [1].

Structure-Activity Relationship (SAR) Studies Differentiating 3-Amino vs. 2-Amino Furan Pharmacophores

The distinct exocyclic C–N bond length (1.4 Å for 3-aminofurans vs. 1.32–1.33 Å for 2-aminofurans) [1] translates to measurable differences in amine nucleophilicity and electronic character. Furan-3-amine hydrochloride enables precise SAR interrogation of 3-aminofuran pharmacophores in enzyme inhibition or receptor binding assays, providing critical data that cannot be obtained using 2-amino isomers.

Aqueous-Compatible Synthetic Protocols and Bioconjugation Workflows

The hydrochloride salt form of furan-3-amine offers enhanced water solubility relative to the free base, facilitating aqueous-phase reactions and bioconjugation strategies. This physical form differentiation is essential for applications where free base amines exhibit poor solubility or handling characteristics .

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